2-(4-Fluoro-2-hydroxyphenyl)phenol
Description
2-(4-Fluoro-2-hydroxyphenyl)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a 4-fluoro-2-hydroxyphenyl group. This structure imparts unique electronic and steric properties due to the interplay of the fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capability. Such compounds are often used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and biological interactions .
Properties
IUPAC Name |
5-fluoro-2-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDYCWZVPKKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683459 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178514-00-5 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .
Industrial Production Methods
Industrial production of 2-(4-Fluoro-2-hydroxyphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluoro-2-hydroxyphenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(4-Fluoro-2-hydroxyphenyl)phenol with key structural analogues, emphasizing substituent positioning and functional group variations:
| Compound Name | Molecular Formula | Substituent Features | Key Properties |
|---|---|---|---|
| 2-(4-Fluoro-2-hydroxyphenyl)phenol | C₁₂H₉FO₂ | - Fluorine at para position - Hydroxyl at ortho position |
High polarity, potential for intramolecular hydrogen bonding, enhanced stability under acidic conditions |
| 2-Fluoro-4-(2-hydroxymethylphenyl)phenol | C₁₃H₁₁FO₂ | - Fluorine at para - Hydroxymethyl at ortho |
Greater steric bulk; used in polymer chemistry and enzyme inhibition studies |
| 4-Fluoro-2-(propan-2-yloxy)phenol | C₉H₁₁FO₂ | - Fluorine at para - Isopropyl ether at ortho |
Improved lipophilicity; utilized in drug delivery systems |
| 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol | C₁₃H₁₁ClFO | - Chlorine at ortho - Fluoro-methyl at meta |
Higher electrophilicity; used in agrochemical synthesis |
| 2,4-Difluorophenol | C₆H₄F₂O | - Fluorine at ortho and para | Lower acidity (pKa ~8.3) compared to non-fluorinated phenols; solvent in specialty reactions |
Electronic and Reactivity Differences
- Fluorine vs. Chlorine: The fluorine atom in 2-(4-Fluoro-2-hydroxyphenyl)phenol enhances electron-withdrawing effects, stabilizing negative charges in deprotonated states. This contrasts with chloro-substituted analogues (e.g., 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol), where chlorine’s larger atomic size reduces electronegativity but increases polarizability, favoring nucleophilic substitutions .
- Hydroxyl Group Positioning: The ortho-hydroxyl group in the compound facilitates intramolecular hydrogen bonding with the adjacent fluorine, reducing solubility in nonpolar solvents compared to para-substituted derivatives like 4-Fluoro-2-(propan-2-yloxy)phenol .
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